2,2-Difluoro-1-(3-methyl-thiophen-2-yl)-ethanone
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Overview
Description
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(3-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(2-thienyl)ethan-1-one: Similar structure but lacks the methyl group on the thiophene ring.
2,2-Difluoro-1-(3-chlorothiophen-2-yl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is unique due to the presence of both the difluoromethyl group and the methyl-substituted thiophene ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H6F2OS |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H6F2OS/c1-4-2-3-11-6(4)5(10)7(8)9/h2-3,7H,1H3 |
InChI Key |
COXKSHSPBOMQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(F)F |
Origin of Product |
United States |
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